Cas no 969-99-3 (Chlorpromazine Sulfoxide)

Chlorpromazine Sulfoxide structure
Chlorpromazine Sulfoxide structure
Nome del prodotto:Chlorpromazine Sulfoxide
Numero CAS:969-99-3
MF:C17H19ClN2OS
MW:334.863561868668
MDL:MFCD01706964
CID:804407
PubChem ID:70413

Chlorpromazine Sulfoxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 10H-Phenothiazine-10-propanamine,2-chloro-N,N-dimethyl-, 5-oxide
    • Chlorpromazine Sulfoxide
    • 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
    • CHLORPROMAZINE SULFOXIDE, BP STANDARD
    • Chloropromazine sulfoxide
    • Chlorpromazine sulphoxide
    • Chlorpromazine-S-oxide
    • Chlorpromazine-S-oxyd
    • Opromazin
    • Opromazine
    • Oxychlorpromazine
    • Secotil
    • Transedon
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1- amine S-oxide
    • Phenothiazine, 2-chloro-10-[3-(dimethylamino)propyl]-, 5-oxide (6CI, 8CI)
    • Aminazin sulfoxide
    • Ba 2835
    • Chlorpromazine 5-oxide
    • Chlorpromazine 5-sulfoxide
    • Chlorpromazine S-oxide
    • NSC 170990
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulphoxide)
    • 969-99-3
    • Chlorpromazine Sulphoxide 1.0 mg/ml in Methanol
    • BRD-A94494639-001-01-6
    • 2-CHLORO-10-(3-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE 5-OXIDE
    • WLN: T C666 BN ISJ B3N1&1 EG IO
    • 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-5-oxide
    • Phenothiazine, oxide
    • SCHEMBL1155596
    • CHEMBL823
    • 5293 RP
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
    • CPZ-SO
    • 016U10PN9N
    • Sulfoxide of chlorpromazine
    • 2-chloro-10-[3-(dimethylamino)propyl]-5lambda4-phenothiazin-5(10H)-one
    • CHLORPROMAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, oxide
    • 10-(GAMMA-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
    • BA-2835
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, sulfoxide
    • 3-(2-Chloro-5-oxido-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine #
    • 3-[(5R)-2-chloro-5-oxophenothiazin-10-yl]-N,N-dimethylpropan-1-amine
    • 2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
    • NSC170990
    • 5-Oxychlorpromazine
    • 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine-5-oxide
    • Q27216080
    • BRN 0307255
    • 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide
    • NSC-170990
    • DTXSID40871817
    • 10-(.GAMMA.-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulfoxide)
    • 10-(.gamma.-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
    • 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
    • EN300-262069
    • UNII-016U10PN9N
    • NS00001061
    • 10H-Phenothiazine-10-propanamine,N-dimethyl-, 5-oxide
    • CHLORPROMAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • NP 956
    • BDBM50408507
    • CHEBI:125461
    • 10-(gamma-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
    • Chlorpromazine sulfoxide hydrochloride
    • OPROMAZINE [MI]
    • CPZ-O
    • 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine 5-oxide
    • Chlorpromazine EP Impurity A
    • 4-27-00-01312 (Beilstein Handbook Reference)
    • MDL: MFCD01706964
    • Inchi: 1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
    • Chiave InChI: QEPPAOXKZOTMPM-UHFFFAOYSA-N
    • Sorrisi: O=S1C2C(=CC(=CC=2)Cl)N(CCCN(C)C)C2C1=CC=CC=2

Proprietà calcolate

  • Massa esatta: 334.09100
  • Massa monoisotopica: 334.090662
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 406
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 42.8

Proprietà sperimentali

  • Densità: 1.35
  • Punto di fusione: 115°
  • Punto di ebollizione: 502.6°Cat760mmHg
  • Punto di infiammabilità: 257.8°C
  • Indice di rifrazione: 1.687
  • PSA: 42.76000
  • LogP: 4.84060

Chlorpromazine Sulfoxide Informazioni sulla sicurezza

Chlorpromazine Sulfoxide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-262069-0.25g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
0.25g
$627.0 2024-06-18
TRC
C424755-250mg
Chlorpromazine Sulfoxide
969-99-3
250mg
$ 1478.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000507
Chlorpromazine Sulfoxide
969-99-3 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
eNovation Chemicals LLC
Y1241080-100mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
100mg
$615 2024-06-06
Enamine
EN300-262069-1.0g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
1.0g
$681.0 2024-06-18
Enamine
EN300-262069-0.1g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
0.1g
$600.0 2024-06-18
eNovation Chemicals LLC
Y1241080-10mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
10mg
$330 2025-02-26
1PlusChem
1P01C5HV-25mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
25mg
$188.00 2024-04-19
1PlusChem
1P01C5HV-100mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
100mg
$410.00 2024-04-19
eNovation Chemicals LLC
Y1241080-25mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
25mg
$540 2025-02-26

Chlorpromazine Sulfoxide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Nitrous acid Solvents: Acetonitrile
1.2 Solvents: Dichloromethane
Riferimento
Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation
Bosch, Eric; Kochi, Jay K., Journal of the Chemical Society, 1995, (1995), 1057-64

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Water
Riferimento
Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid
Owens, Margart L.; Juenge, Eric C.; Poklis, Alphonse, Journal of Pharmaceutical Sciences, 1989, 78(4), 334-6

Metodo di produzione 3

Condizioni di reazione
Riferimento
Studies on phenothiazines. Part 2. Synthesis of several N-10-substituted phenothiazine sulfoxides and their spectroscopic characteristics
Kreyenbuehl, B.; Joshi, R. K.; Perlia, X., Pharmaceutica Acta Helvetiae, 1978, 53(8), 248-52

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: 2,2,2-Trifluoroethanol
Riferimento
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)
Metrangolo, Pierangelo; Novo, Barbara; Resnati, Giuseppe, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, , 1-7

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  overnight, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Chemical modifications of N,N-dimethylalkylamino-substituted 2-chlorophenothiazine and their electrochemical behavior
Hayashi, Hideki; Ogawa, Tadashi; Koizumi, Take-aki, Heterocycles, 2022, 104(4), 689-706

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid ,  Sodium hydroxide Solvents: Dichloromethane ,  Water ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Riferimento
Synthesis and synergistic antimycobacterial screening of chlorpromazine and its metabolites
Kigondu, Elizabeth M.; Njoroge, Mathew; Singh, Kawaljit; Njuguna, Nicholas; Warner, Digby F.; et al, MedChemComm, 2014, 5(4), 502-506

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Ferric nitrate Solvents: Acetic acid ;  3 h, rt
Riferimento
Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O
Liu, Kai; Meng, Jiaolong; Jiang, Xuefeng, Organic Process Research & Development, 2023, 27(7), 1198-1202

Metodo di produzione 8

Condizioni di reazione
Riferimento
Determination of iron(II) in pharmaceuticals using chlorpromazine hydrochloride as a redox indicator
Al-Rikabi, A. M. K.; Al-Jabri, F. M.; Hasoon, S. J., Analytical Letters, 1989, 22(15), 3003-9

Metodo di produzione 9

Condizioni di reazione
Riferimento
The determination of chlorpromazine, related impurities and degradation products in pharmaceutical dosage forms
Chagonda, Lameck F. S.; Millership, Jeffrey S., Journal of Pharmaceutical and Biomedical Analysis, 1989, 7(3), 271-8

Metodo di produzione 10

Condizioni di reazione
Riferimento
Preparative Microfluidic Electrosynthesis of Drug Metabolites
Stalder, Romain; Roth, Gregory P., ACS Medicinal Chemistry Letters, 2013, 4(11), 1119-1123

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Perchloric acid Catalysts: (OC-6-11)-Hexachloroiridate(2-) Solvents: Water ;  48 h, rt
Riferimento
Spectrophotometric Kinetic and Mechanistic Investigation of Chlorpromazine Radical Cation with Hexachloroiridate (IV) in Catalyzed Aqueous Acid Medium
Sailani, Riya, ChemistrySelect, 2021, 6(33), 8472-8479

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate Solvents: Water ;  20 °C
Riferimento
Spectrophotometric determination of chlorpromazine hydrochloride as its sulfoxide obtained with peroxymonosufate
Shlusar, O. I.; Blazheevskiy, M. Ye., Visnik Farmatsii, 2012, (1), 51-53

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: Trichlorofluoromethane
Riferimento
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)-
Metrangolo, Pierangelo; Novo, Barbara; Resnati, Giuseppe, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Metodo di produzione 14

Condizioni di reazione
Riferimento
Laser irradiated phenothiazines: New potential treatment for COVID-19 explored by molecular docking
Udrea, Ana-Maria; Avram, Speranta; Nistorescu, Simona; Pascu, Mihail-Lucian; Romanitan, Mihaela Oana, Journal of Photochemistry and Photobiology, 2020, (2020),

Metodo di produzione 15

Condizioni di reazione
Riferimento
Use of ultraviolet spectroscopy to detect phenothiazine derivatives in chemical and toxicological studies of biological material
Salomatin, E. M., Farmatsiya (Moscow, 1987, 36(5), 34-40

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: L-Ascorbic acid ,  Acetic acid ,  Sodium acetate ,  Trisodium EDTA ,  Manganese diacetate ,  Oxygen ,  Ferrous sulfate heptahydrate Solvents: Water ;  2 h, pH 4, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8.5
Riferimento
Synthesis of potential drug metabolites by a modified Udenfriend reaction
Slavik, Roger; Peters, Jens-Uwe; Giger, Rudolf; Buerkler, Markus; Bald, Eric, Tetrahedron Letters, 2011, 52(7), 749-752

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Ferric nitrate ;  3 h, rt
Riferimento
Preparation of sulfoxide compound from thioether by catalytic oxidation
, China, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Peroxyadipic acid Solvents: Water ;  15 min, rt
Riferimento
A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method
Kovalenko, V. S. ; Blazheyevskiy, M. Ye. ; Merzlikin, S. I., Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43

Metodo di produzione 19

Condizioni di reazione
Riferimento
Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver-A comparison with other phenothiazines
Wojcikowski, Jacek; Boksa, Jan; Daniel, Wladyslawa A., Biochemical Pharmacology, 2010, 80(8), 1252-1259

Metodo di produzione 20

Condizioni di reazione
Riferimento
Studies on the effect of chlorpromazine and its derivatives on locomotor activity in mice
Horng, Tzyy Show; Lin, Jen Kun, Taiwan Yaoxue Zazhi, 1983, 35(2), 190-7

Chlorpromazine Sulfoxide Raw materials

Chlorpromazine Sulfoxide Preparation Products

Chlorpromazine Sulfoxide Letteratura correlata

Raccomanda articoli

Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD